2-Propoxybenzene-1-carbothioamide CAS number 1016738-12-7
2-Propoxybenzene-1-carbothioamide CAS number 1016738-12-7
An In-Depth Technical Guide to 2-Propoxybenzene-1-carbothioamide (CAS 1016738-12-7): A Prospective Analysis for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Propoxybenzene-1-carbothioamide (CAS 1016738-12-7), a novel chemical entity with significant, yet unexplored, potential in medicinal chemistry. While direct research on this specific molecule is nascent, its structural components—the propoxybenzene moiety and the carbothioamide functional group—are well-represented in a multitude of biologically active compounds. This document synthesizes existing knowledge on these related structures to build a predictive framework for the synthesis, characterization, and potential therapeutic applications of 2-Propoxybenzene-1-carbothioamide. We present detailed, field-proven protocols for its investigation as a potential anticancer, antimicrobial, and neuroprotective agent, grounded in authoritative literature. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces and identify promising lead compounds.
Introduction: The Scientific Rationale
The quest for novel therapeutic agents is a cornerstone of modern medicine. The strategic combination of known pharmacophores is a time-honored approach in drug discovery. 2-Propoxybenzene-1-carbothioamide is an exemplar of this strategy, integrating two key structural motifs:
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The Propoxybenzene Scaffold : Derivatives of propoxybenzene have demonstrated a wide array of biological activities, including significant anticancer and antimicrobial effects. The propoxy group enhances lipophilicity, which can improve membrane permeability and cellular uptake, crucial attributes for a drug candidate.
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The Carbothioamide Group : This functional group (a thioamide) is a bioisostere of the amide group and is a critical component in numerous pharmacologically active molecules. Carbothioamides are known to exhibit diverse biological effects, including anticancer, antibacterial, antifungal, and antiviral properties[1]. They often act as potent hydrogen bond donors and can chelate metal ions, enabling interaction with various biological targets[2].
The combination of these two moieties in a single molecule presents a compelling case for its investigation as a novel therapeutic agent. This guide provides a roadmap for unlocking its potential.
Physicochemical Properties and Structural Data
A foundational understanding of a compound's physical and chemical properties is critical for its development.
| Property | Value | Source |
| CAS Number | 1016738-12-7 | [3] |
| Molecular Formula | C10H13NOS | [3] |
| Molecular Weight | 195.28 g/mol | [3] |
| SMILES | CCCOc1ccccc1C(N)=S | [3] |
| InChI Key | DITYOJCXEQCHAF-UHFFFAOYSA-N | [3] |
Proposed Synthesis and Characterization
While a specific synthetic route for 2-Propoxybenzene-1-carbothioamide is not published, a logical and efficient pathway can be proposed based on established organic chemistry principles. The most direct approach involves the thioamidation of the corresponding nitrile.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available 2-propoxybenzonitrile.
Caption: Proposed synthesis of 2-Propoxybenzene-1-carbothioamide.
Detailed Experimental Protocol: Synthesis
Rationale: This protocol utilizes the reaction of a nitrile with hydrogen sulfide in the presence of a basic catalyst (pyridine or triethylamine). This is a standard and effective method for the synthesis of primary thioamides.
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Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and gas outlet (connected to a scrubber containing bleach), dissolve 2-propoxybenzonitrile (1 equivalent) in anhydrous pyridine (10-15 mL per gram of nitrile).
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Reaction: Cool the solution to 0°C in an ice bath. Bubble a slow stream of dry hydrogen sulfide (H₂S) gas through the stirred solution.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S. Pour the reaction mixture into ice-cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Propoxybenzene-1-carbothioamide.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic peaks for the propoxy group, the aromatic ring protons, and the thioamide protons.
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Mass Spectrometry (MS): To confirm the molecular weight (195.28 g/mol ).
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Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=S and N-H stretches of the thioamide group.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Prospective Biological Evaluation
Based on the known activities of related compounds, we propose investigating 2-Propoxybenzene-1-carbothioamide for anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Rationale: Propoxybenzene derivatives, such as 2-propoxybenzylideneisonicotinohydrazides, have shown significant cytotoxicity against cancer cell lines like A549 (human lung adenocarcinoma)[4][5]. Furthermore, various carbothioamide-based compounds have been designed as potent anticancer agents, some of which are believed to induce apoptosis by interacting with DNA[1].
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Cell Culture: Culture A549 (lung cancer) and MCF-7 (breast cancer) cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.
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Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Prepare a stock solution of 2-Propoxybenzene-1-carbothioamide in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine)[1].
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Incubation: Incubate the plates for 48-72 hours.
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
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Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) by plotting viability against compound concentration.
Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Structurally related compounds suggest a plausible mechanism involving the intrinsic apoptotic pathway.
Caption: Putative intrinsic apoptosis pathway induced by the compound.
Antimicrobial Activity
Rationale: The carbothioamide moiety is a well-known feature in compounds with antimicrobial properties. Additionally, propoxybenzene derivatives have shown activity against a range of bacterial and fungal pathogens[4][5].
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Microorganism Preparation: Prepare standardized inoculums of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
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Compound Preparation: Perform a two-fold serial dilution of 2-Propoxybenzene-1-carbothioamide in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.
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Inoculation: Add the standardized microbial suspension to each well.
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Controls: Include a positive control (a known antibiotic/antifungal), a negative control (broth only), and a growth control (broth with inoculum).
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Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
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Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Potential
Rationale: Carbothioamide-based compounds have been investigated as inhibitors of enzymes involved in neurodegeneration, such as monoamine oxidases (MAO)[6]. MAO inhibitors are used in the treatment of Parkinson's disease. The investigation of 2-Propoxybenzene-1-carbothioamide as a potential MAO inhibitor is therefore a logical avenue of research.
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Enzyme Source: Use commercially available human recombinant MAO-A and MAO-B enzymes.
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Assay Principle: The assay measures the activity of MAO by monitoring the production of hydrogen peroxide using a fluorescent probe like Amplex Red.
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Procedure: a. In a 96-well plate, add MAO-A or MAO-B enzyme to a reaction buffer. b. Add various concentrations of 2-Propoxybenzene-1-carbothioamide. c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding a substrate (e.g., p-tyramine) and the Amplex Red/horseradish peroxidase working solution. e. Incubate for 30-60 minutes at 37°C, protected from light.
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Measurement: Measure the fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
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Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Conclusion and Future Directions
2-Propoxybenzene-1-carbothioamide stands as a promising, yet uncharacterized, molecule at the confluence of two pharmacologically validated scaffolds. The synthetic and screening protocols detailed in this guide provide a clear and robust framework for its initial investigation. Positive results in any of the proposed assays—anticancer, antimicrobial, or neuroprotective—would warrant further studies, including lead optimization, in vivo efficacy testing, and detailed mechanism of action studies. This document serves as a catalyst for the scientific community to explore the therapeutic potential of this intriguing compound.
References
- Molport. (n.d.). 2-propoxybenzene-1-carbothioamide.
- BenchChem. (n.d.). In-Depth Technical Guide to the Biological Activities of Propoxybenzene Derivatives.
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Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(35), 31367–31383. [Link]
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Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 4(11), 933-941. [Link]
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Malhotra, M., Deep, A., & Sharma, P. C. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 589-597. [Link]
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Abid, S. M. A., Aslam, S., Zaib, S., Bakht, S. M., Ahmad, M., Athar, M. M., Gardiner, J. M., & Iqbal, J. (2018). Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies. RSC Advances, 8(52), 29599–29613. [Link]
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Yousaf, H., Khattak, U. K., Zaib, S., Ul-Haq, Z., & Iqbal, J. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8758. [Link]
